molecular formula C6H8Cl4N2 B6185382 1-(2,6-dichloropyridin-4-yl)methanamine dihydrochloride CAS No. 2624122-83-2

1-(2,6-dichloropyridin-4-yl)methanamine dihydrochloride

Cat. No.: B6185382
CAS No.: 2624122-83-2
M. Wt: 250
InChI Key:
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Description

1-(2,6-dichloropyridin-4-yl)methanamine dihydrochloride is a chemical compound characterized by its dichloropyridine structure and amine functionality. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-dichloropyridin-4-yl)methanamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dichloropyridine-4-carbaldehyde with an amine source under acidic conditions. The reaction typically proceeds via nucleophilic addition followed by reduction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This involves the use of specialized reactors and controlled environments to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-dichloropyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a corresponding nitro compound.

  • Reduction: The compound can be reduced to form a simpler amine derivative.

  • Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Simpler amine derivatives.

  • Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(2,6-dichloropyridin-4-yl)methanamine dihydrochloride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

1-(2,6-dichloropyridin-4-yl)methanamine dihydrochloride is compared with similar compounds such as 1-(2,6-dichloropyridin-4-yl)ethanone and 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-amine. While these compounds share the dichloropyridine core, the presence of different functional groups leads to distinct chemical properties and applications.

Comparison with Similar Compounds

  • 1-(2,6-dichloropyridin-4-yl)ethanone

  • 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-amine

Properties

CAS No.

2624122-83-2

Molecular Formula

C6H8Cl4N2

Molecular Weight

250

Purity

95

Origin of Product

United States

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